molecular formula C21H18Cl2N2O B14395783 N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea CAS No. 86764-50-3

N,N-Dibenzyl-N'-(3,5-dichlorophenyl)urea

Cat. No.: B14395783
CAS No.: 86764-50-3
M. Wt: 385.3 g/mol
InChI Key: ALZMRHNLRTYPBK-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea is a chemical compound characterized by the presence of two benzyl groups and a 3,5-dichlorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves the reaction of N,N-dibenzyl cyanamide with 3,5-dichlorophenyl isocyanate. This reaction typically occurs under mild conditions and does not require the presence of metal catalysts . Another approach involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, followed by reaction with benzyl bromide .

Industrial Production Methods

Industrial production methods for N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea, as well as substituted urea compounds with various functional groups.

Scientific Research Applications

N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with protein receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea include:

Uniqueness

N,N-Dibenzyl-N’-(3,5-dichlorophenyl)urea is unique due to the presence of both benzyl and 3,5-dichlorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

86764-50-3

Molecular Formula

C21H18Cl2N2O

Molecular Weight

385.3 g/mol

IUPAC Name

1,1-dibenzyl-3-(3,5-dichlorophenyl)urea

InChI

InChI=1S/C21H18Cl2N2O/c22-18-11-19(23)13-20(12-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26)

InChI Key

ALZMRHNLRTYPBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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